N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide
CAS No.:
Cat. No.: VC14834012
Molecular Formula: C23H25N3O6
Molecular Weight: 439.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H25N3O6 |
|---|---|
| Molecular Weight | 439.5 g/mol |
| IUPAC Name | N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4,7-dimethoxy-1-methylindole-2-carboxamide |
| Standard InChI | InChI=1S/C23H25N3O6/c1-26-16(13-15-17(29-2)6-7-19(30-3)22(15)26)23(28)24-9-8-21(27)25-14-4-5-18-20(12-14)32-11-10-31-18/h4-7,12-13H,8-11H2,1-3H3,(H,24,28)(H,25,27) |
| Standard InChI Key | QDLCSZCHYUCLGQ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NCCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Introduction
N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound featuring a 1H-indole core, which is substituted at the 4 and 7 positions with methoxy groups, and at the 2 position with a carboxamide group. The presence of a 2,3-dihydro-1,4-benzodioxin moiety adds to its structural complexity, potentially influencing its biological activity and interactions with various biological targets.
Chemical Data Table
| Property | Description |
|---|---|
| Molecular Formula | CHNO (estimated based on similar compounds) |
| Molecular Weight | Approximately 446 g/mol (estimated) |
| CAS Number | Not specified in available sources |
| Melting Point | Not available |
| Boiling Point | Not available |
| Density | Not available |
Synthesis and Chemical Reactivity
The synthesis of this compound can be approached through multi-step synthetic routes involving the formation of the indole core, the benzodioxin moiety, and their subsequent coupling. The indole structure can undergo electrophilic substitution reactions, while the carboxamide group can participate in nucleophilic acyl substitution. The benzodioxin moiety may undergo electrophilic aromatic substitution or nucleophilic attack.
Biological Activity and Potential Applications
While specific biological activity data for N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is not readily available, compounds with similar structural features often exhibit diverse biological activities, including potential roles in pharmaceuticals or as probes in biochemical assays.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume